molecular formula C15H17N3O B2625195 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 51924-82-4

6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2625195
CAS No.: 51924-82-4
M. Wt: 255.321
InChI Key: XDJDOSFSATWLCA-UHFFFAOYSA-N
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Description

6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound with a complex structure that includes an indazole core, a phenylamino group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves multi-step organic reactions

    Indazole Core Formation: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.

    Introduction of Phenylamino Group: The phenylamino group can be introduced via nucleophilic substitution reactions, where aniline or its derivatives react with the indazole intermediate.

    Methylation: The final step involves the methylation of the indazole core, which can be achieved using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indazole core, potentially converting it to an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinone imine derivatives.

    Reduction: Alcohol derivatives of the indazole core.

    Substitution: Various substituted phenylamino derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one depends on its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity. The phenylamino group can participate in hydrogen bonding or π-π interactions, while the indazole core provides a rigid scaffold that can fit into binding pockets of proteins.

Comparison with Similar Compounds

Similar Compounds

    6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazole: Lacks the carbonyl group, which may affect its reactivity and biological activity.

    3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one: Lacks the methyl groups, which can influence its steric properties and interactions with biological targets.

    6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-one: Lacks the phenylamino group, significantly altering its chemical and biological properties.

Uniqueness

6,6-dimethyl-3-(phenylamino)-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to the combination of its structural features. The presence of both the phenylamino group and the methyl groups on the indazole core provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.

This detailed overview highlights the significance of this compound in various fields of research and its potential applications

Properties

IUPAC Name

3-anilino-6,6-dimethyl-5,7-dihydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-15(2)8-11-13(12(19)9-15)14(18-17-11)16-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJDOSFSATWLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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